molecular formula C12H22N2O B4725875 N-(1-methyl-4-piperidinyl)cyclopentanecarboxamide

N-(1-methyl-4-piperidinyl)cyclopentanecarboxamide

Cat. No. B4725875
M. Wt: 210.32 g/mol
InChI Key: SFJRRRBEPJIQND-UHFFFAOYSA-N
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Description

N-(1-methyl-4-piperidinyl)cyclopentanecarboxamide, also known as SNC80, is a highly potent and selective agonist of the delta-opioid receptor. This compound has been extensively studied for its potential use in the treatment of pain, addiction, and other neurological disorders. In

Mechanism of Action

N-(1-methyl-4-piperidinyl)cyclopentanecarboxamide acts as a highly selective agonist of the delta-opioid receptor, which is primarily expressed in the brain and spinal cord. Activation of this receptor produces analgesic and antinociceptive effects, as well as modulating mood and reward pathways. Unlike traditional opioid agonists, this compound does not produce significant respiratory depression or gastrointestinal side effects.
Biochemical and Physiological Effects
This compound produces a range of biochemical and physiological effects, including analgesia, antinociception, and modulation of mood and reward pathways. In preclinical studies, this compound has been shown to produce potent analgesic effects, with greater efficacy and fewer side effects than traditional opioid agonists. This compound has also been shown to reduce drug-seeking behavior in animal models of addiction, suggesting that it may have potential as a treatment for substance abuse disorders.

Advantages and Limitations for Lab Experiments

N-(1-methyl-4-piperidinyl)cyclopentanecarboxamide has several advantages for use in lab experiments, including its high potency and selectivity for the delta-opioid receptor, as well as its ability to produce potent analgesic effects with fewer side effects than traditional opioid agonists. However, there are also limitations to the use of this compound in lab experiments, including its high cost and the need for specialized equipment and expertise to synthesize and purify the compound.

Future Directions

There are several future directions for the study of N-(1-methyl-4-piperidinyl)cyclopentanecarboxamide, including further exploration of its potential therapeutic uses in the treatment of pain, addiction, and other neurological disorders. Additionally, future research could focus on optimizing the synthesis method for this compound to reduce costs and increase yields, as well as exploring the potential use of this compound in combination with other drugs or therapies. Finally, further research could focus on elucidating the precise mechanisms of action of this compound, as well as identifying potential side effects or limitations of its use in clinical settings.
Conclusion
In conclusion, this compound, or this compound, is a highly potent and selective agonist of the delta-opioid receptor that has been extensively studied for its potential use in the treatment of pain, addiction, and other neurological disorders. The synthesis method for this compound has been optimized to produce high yields of pure compound for research purposes, and preclinical studies have demonstrated its potent analgesic and antinociceptive effects, as well as its potential as a treatment for substance abuse disorders. While there are limitations to the use of this compound in lab experiments, there are also several future directions for research that could further elucidate its potential therapeutic uses and mechanisms of action.

Scientific Research Applications

N-(1-methyl-4-piperidinyl)cyclopentanecarboxamide has been extensively studied for its potential use in the treatment of pain, addiction, and other neurological disorders. In preclinical studies, this compound has been shown to have potent analgesic effects, with greater efficacy and fewer side effects than traditional opioid agonists. This compound has also been shown to reduce drug-seeking behavior in animal models of addiction, suggesting that it may have potential as a treatment for substance abuse disorders.

properties

IUPAC Name

N-(1-methylpiperidin-4-yl)cyclopentanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O/c1-14-8-6-11(7-9-14)13-12(15)10-4-2-3-5-10/h10-11H,2-9H2,1H3,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFJRRRBEPJIQND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)NC(=O)C2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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